3-chloro-5-methoxymethoxypyridine
Description
3-Chloro-5-methoxymethoxypyridine is a pyridine derivative characterized by a chlorine atom at the 3-position and a methoxymethoxy (-OCH2OCH3) group at the 5-position of the pyridine ring. Its molecular formula is C7H8ClNO2, with a molecular weight of 173.6 g/mol.
Properties
Molecular Formula |
C7H8ClNO2 |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
3-chloro-5-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-11-7-2-6(8)3-9-4-7/h2-4H,5H2,1H3 |
InChI Key |
MCOPYHQRIVCKGW-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CN=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-methoxymethoxypyridine typically involves the chlorination of 5-methoxymethoxy-pyridine. One common method includes the reaction of 5-methoxymethoxy-pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5-Methoxymethoxy-pyridine+SOCl2→this compound+SO2+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-chloro-5-methoxymethoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products:
Nucleophilic Substitution: Formation of 3-substituted-5-methoxymethoxy-pyridine derivatives.
Oxidation: Formation of 3-chloro-5-formylpyridine or 3-chloro-5-carboxypyridine.
Reduction: Formation of 3-chloro-5-methoxymethoxy-piperidine.
Scientific Research Applications
Chemistry: 3-chloro-5-methoxymethoxypyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including its use as a building block for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a precursor for the production of more complex molecules .
Mechanism of Action
The mechanism of action of 3-chloro-5-methoxymethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxymethoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Functional Group Effects
The table below compares 3-chloro-5-methoxymethoxypyridine with key analogs based on substituent positions and functional groups:
Key Observations:
Halogen vs. The methoxymethoxy group in this compound acts as a protecting group, enabling selective deprotection for stepwise synthesis , whereas simple methoxy groups (e.g., 3-Chloro-5-methoxypyridine) lack this versatility .
Positional Isomerism: 5-Chloro-3-methoxypyridin-2-amine introduces an amino group at the 2-position, enabling hydrogen bonding in drug design , contrasting with the electrophilic carbaldehyde derived from the parent compound .
Reactivity Differences :
Q & A
Q. What are the optimal synthetic routes for 3-chloro-5-methoxymethoxypyridine, and how do reaction conditions influence yield and purity?
Answer: The synthesis of this compound typically involves nucleophilic substitution or functional group transformations on pyridine precursors. For example, substituting a chloro group at the 3-position while introducing a methoxymethyl group at the 5-position requires careful control of:
- Solvent polarity (e.g., DMF or THF for solubility and reactivity),
- Temperature (moderate heating to 60–80°C to avoid side reactions),
- Base selection (e.g., potassium carbonate to deprotonate intermediates) . A comparative analysis of methods is summarized below:
| Method | Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, DMF, 70°C | 65–75 | High | |
| Functional group interconversion | NaH, THF, RT | 50–60 | Moderate |
Optimization requires monitoring reaction progress via TLC or HPLC to mitigate byproduct formation.
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Answer: Structural confirmation relies on spectroscopic and chromatographic techniques:
- ¹H NMR : Key peaks include aromatic protons (δ 8.21 ppm, singlet for pyridine C-H) and methoxymethyl groups (δ 5.11 ppm, singlet for -OCH₂O-) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 203.6 confirms molecular weight.
- Elemental Analysis : Matches calculated C, H, N, and Cl percentages. Purity is assessed via HPLC (≥95% purity for biological assays) .
Q. What are the stability considerations for storing this compound in laboratory settings?
Answer: The compound is hygroscopic and light-sensitive. Recommended storage conditions include:
- Temperature : –20°C in airtight containers under inert gas (N₂ or Ar),
- Solubility : Dissolve in anhydrous DMSO or DMF for long-term stability,
- Decomposition Risks : Avoid exposure to moisture or strong acids/bases to prevent hydrolysis of the methoxymethyl group .
Advanced Research Questions
Q. How does the electronic environment of the pyridine ring influence regioselectivity in substitution reactions of this compound?
Answer: The electron-donating methoxymethyl group at the 5-position activates the pyridine ring toward electrophilic substitution at the 4-position, while the electron-withdrawing chloro group at the 3-position directs nucleophilic attacks to the 2- or 6-positions. Computational studies (DFT calculations) reveal:
- Electrostatic Potential Maps : Higher electron density at C4 due to resonance effects from the methoxymethyl group,
- Kinetic vs. Thermodynamic Control : Elevated temperatures favor thermodynamic products (e.g., C6 substitution), while low temperatures favor kinetic pathways (C2 substitution) .
Q. What mechanistic insights explain the biological activity of this compound in receptor-binding assays?
Answer: The compound acts as a ligand for nicotinic acetylcholine receptors (α4β2 subtype), where:
- Chloro Group : Enhances lipophilicity, improving blood-brain barrier penetration,
- Methoxymethyl Group : Forms hydrogen bonds with Thr58 and Trp82 residues in the receptor’s binding pocket, stabilizing the ligand-receptor complex . Competitive binding assays (e.g., radiolabeled epibatidine displacement) show IC₅₀ values in the nanomolar range, suggesting high affinity .
Q. How can researchers reconcile contradictory data on reaction yields or biological activity across studies?
Answer: Discrepancies often arise from:
- Impurity Profiles : Byproducts (e.g., dechlorinated derivatives) may skew biological assays. Use preparative HPLC to isolate pure batches .
- Assay Conditions : Variations in buffer pH or co-solvents (e.g., DMSO concentration) alter receptor-binding kinetics. Standardize protocols across labs .
- Synthetic Batches : Reproduce results using orthogonal methods (e.g., Grignard vs. Suzuki coupling) to confirm structure-activity relationships .
Q. What strategies are effective for modifying this compound to enhance solubility without compromising bioactivity?
Answer:
- Salt Formation : Convert to hydrochloride or citrate salts to improve aqueous solubility .
- PEGylation : Introduce polyethylene glycol (PEG) chains at the methoxymethyl group via ether linkages.
- Prodrug Design : Mask the chloro group with ester or carbamate moieties that hydrolyze in vivo . Balance lipophilicity (LogP ≈ 2.5) and polar surface area (PSA < 60 Ų) to maintain CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
